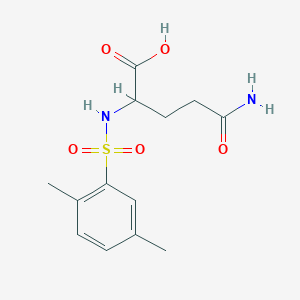

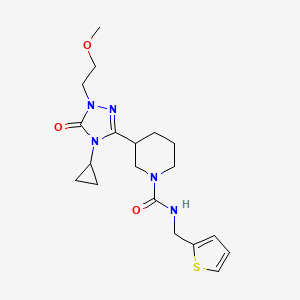

![molecular formula C19H16N2O3S B2375898 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide CAS No. 2380033-40-7](/img/structure/B2375898.png)

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indoles and thiophenes are both important classes of heterocyclic compounds. Indoles are found in many biologically active molecules, such as the amino acid tryptophan . Thiophenes, on the other hand, are used in various applications in industrial chemistry and material science . They are also found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the types of hydrogen and carbon atoms in the molecule, respectively . Infrared (IR) spectroscopy can provide information about the types of bonds present .

Chemical Reactions Analysis

The chemical reactions that a compound can undergo depend on its molecular structure. For example, thiophene derivatives can undergo reactions at the sulfur atom or at the carbon atoms in the ring .

Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Wissenschaftliche Forschungsanwendungen

Anticancer Agent Development

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide derivatives have been studied for their potential as anticancer agents, particularly targeting the epidermal growth factor receptor (EGFR). A study by Zhang et al. (2017) synthesized a series of these derivatives and evaluated their cytotoxic activities against various cancer cell lines. The research found that some compounds exhibited potent anticancer activities, indicating their potential as EGFR inhibitors and suggesting low toxicity against normal cells (Zhang et al., 2017).

Photochromic and Fluorescent Properties

The photochromic and fluorescent properties of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide derivatives have been explored. For example, Makarova et al. (2013) synthesized novel asymmetric dihetarylethenes derived from these compounds, noting their photochromism in solutions. This research highlights the potential for these compounds in applications requiring photochromic and fluorescent properties (Makarova et al., 2013).

Antiprotozoal Agents

Compounds derived from N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide have shown potential as antiprotozoal agents. Ismail et al. (2004) synthesized derivatives with significant DNA affinities and demonstrated effective in vitro and in vivo activities against protozoal infections, such as Trypanosoma and Plasmodium falciparum (Ismail et al., 2004).

Conformational Studies

These compounds have also been the subject of conformational studies. For instance, Galan et al. (2013) examined the conformational preferences of furan- and thiophene-based arylamides, which are key components in these compounds. Understanding their conformational behavior is crucial for designing foldamers and other structured molecules (Galan et al., 2013).

Biological Activity of Complexes

Research by Ahmed et al. (2013) focused on the biological activity of cobalt and cadmium complexes derived from heterocyclic Schiff-bases related to N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide. They reported antimicrobial activities against various bacterial strains, suggesting the potential of these complexes in antimicrobial applications (Ahmed et al., 2013).

Zukünftige Richtungen

Research on indoles and thiophenes is ongoing, with many scientists interested in synthesizing new derivatives and investigating their properties . Future research could focus on synthesizing new indole and thiophene derivatives and investigating their potential applications in medicine and other fields.

Eigenschaften

IUPAC Name |

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-23-15-3-2-12-7-18(21-17(12)8-15)19(22)20-9-16-6-14(11-25-16)13-4-5-24-10-13/h2-8,10-11,21H,9H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVKLGFJMLDKAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC(=CS3)C4=COC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile](/img/structure/B2375815.png)

![2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid](/img/structure/B2375818.png)

![N-(3,4-dichlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2375822.png)

![1,6-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2375823.png)

![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide](/img/structure/B2375829.png)

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2375832.png)

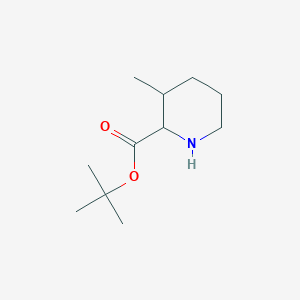

![tert-butyl N-{[1-(carbamoylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}carbamate](/img/structure/B2375834.png)